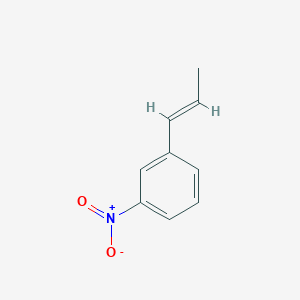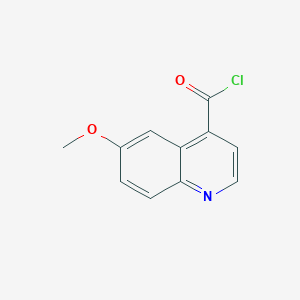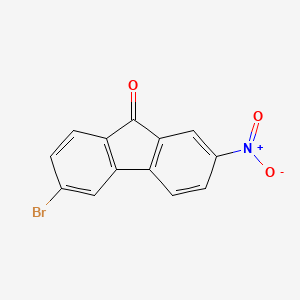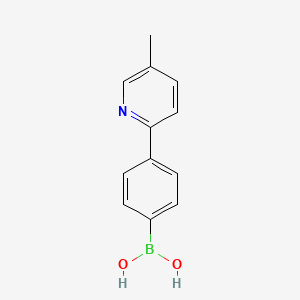
1-Hydroxy-2-iodoanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-2-iodoanthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of hydroxyl and iodine substituents at the 1 and 2 positions, respectively, on the anthracene-9,10-dione scaffold. Anthracene derivatives have been extensively studied due to their interesting photophysical, photochemical, and biological properties .
Preparation Methods
The synthesis of 1-Hydroxy-2-iodoanthracene-9,10-dione typically involves the iodination of 1-hydroxyanthraquinone. The reaction is carried out under controlled conditions to ensure selective iodination at the 2-position. Industrial production methods may involve the use of iodine and a suitable oxidizing agent to facilitate the iodination process .
Chemical Reactions Analysis
1-Hydroxy-2-iodoanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The iodine atom can be substituted with other nucleophiles under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols .
Scientific Research Applications
1-Hydroxy-2-iodoanthracene-9,10-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex anthracene derivatives.
Biology: The compound’s photophysical properties make it useful in studying biological systems.
Industry: The compound is used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-Hydroxy-2-iodoanthracene-9,10-dione involves its interaction with molecular targets through its hydroxyl and iodine substituents. These interactions can lead to the formation of reactive intermediates that exert biological effects. The compound’s photophysical properties also play a role in its mechanism of action, particularly in applications involving light absorption and emission .
Comparison with Similar Compounds
1-Hydroxy-2-iodoanthracene-9,10-dione can be compared with other anthracene derivatives such as:
1-Hydroxyanthraquinone: Lacks the iodine substituent, leading to different reactivity and applications.
2-Iodoanthraquinone: Lacks the hydroxyl group, affecting its chemical behavior and uses.
9,10-Anthraquinone: The parent compound without any substituents, serving as a baseline for comparison.
Properties
CAS No. |
117638-42-3 |
|---|---|
Molecular Formula |
C14H7IO3 |
Molecular Weight |
350.11 g/mol |
IUPAC Name |
1-hydroxy-2-iodoanthracene-9,10-dione |
InChI |
InChI=1S/C14H7IO3/c15-10-6-5-9-11(14(10)18)13(17)8-4-2-1-3-7(8)12(9)16/h1-6,18H |
InChI Key |
PQJFLQZGQLRSCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Ethyl-2,3-dihydro-[2,3'-bipyridine]-4,4'(1H,1'H)-dione](/img/structure/B13126046.png)










![3-Chloro-2-{[(e)-(3,4-dichlorophenyl)methylidene]amino}-9h-fluoren-9-ol](/img/structure/B13126120.png)
![7,8-Dichloropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B13126123.png)
